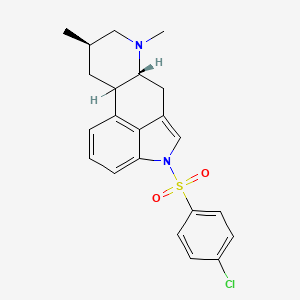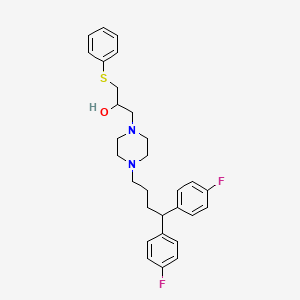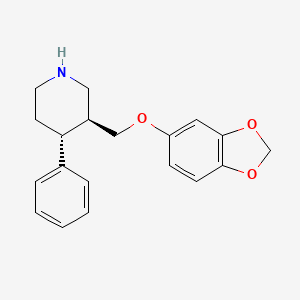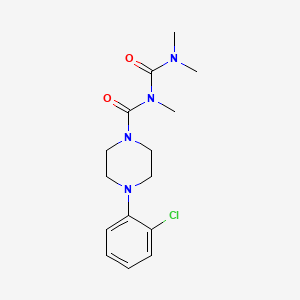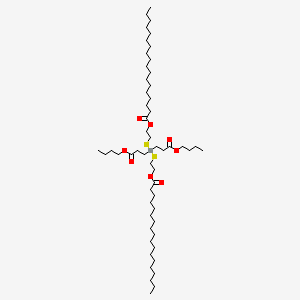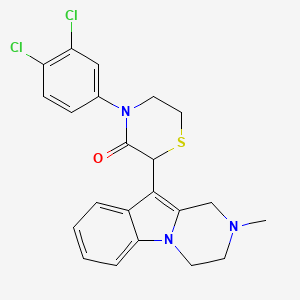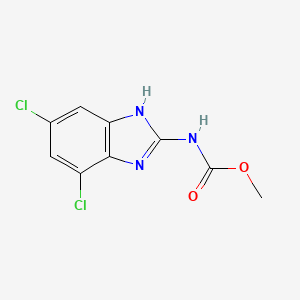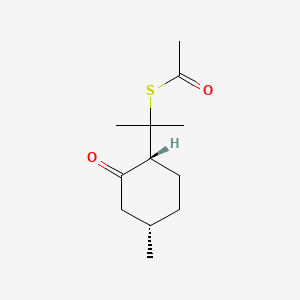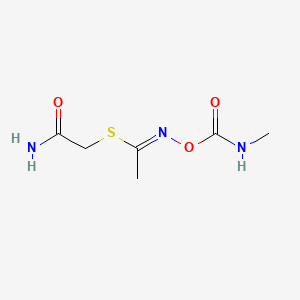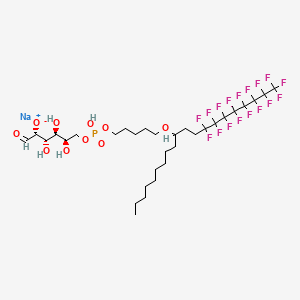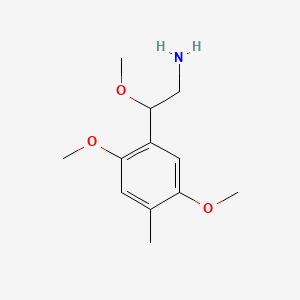
2,5,beta-Trimethoxy-4-methylbenzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,beta-Trimethoxy-4-methylbenzeneethanamine is a chemical compound known for its unique structure and properties. It is also referred to as 4-methyl-2,5,beta-trimethoxyphenethylamine
Méthodes De Préparation
The synthesis of 2,5,beta-Trimethoxy-4-methylbenzeneethanamine involves several steps and specific reaction conditions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with a suitable amine, such as beta-methoxyethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Final Product: The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2,5,beta-Trimethoxy-4-methylbenzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups are replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5,beta-Trimethoxy-4-methylbenzeneethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter activity.
Mécanisme D'action
The mechanism of action of 2,5,beta-Trimethoxy-4-methylbenzeneethanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors, such as serotonin or dopamine receptors, and modulating their activity. This interaction can lead to changes in neurotransmitter levels and subsequent physiological effects .
Comparaison Avec Des Composés Similaires
2,5,beta-Trimethoxy-4-methylbenzeneethanamine can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Both compounds have similar structural features but differ in their pharmacological effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): This compound is another analog with slight variations in its structure, leading to different biological activities.
2,5-Dimethoxy-4-bromoamphetamine (DOB): The presence of a bromine atom in DOB distinguishes it from this compound and results in different reactivity and effects.
Propriétés
Numéro CAS |
98537-41-8 |
|---|---|
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
2-(2,5-dimethoxy-4-methylphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C12H19NO3/c1-8-5-11(15-3)9(6-10(8)14-2)12(7-13)16-4/h5-6,12H,7,13H2,1-4H3 |
Clé InChI |
VTEIFHQUZWABDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)C(CN)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




